4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide
Overview
Description
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide is a complex organic compound that features a benzothiazole ring, a benzamide group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of thioformanilides using reagents such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone in dichloromethane at ambient temperature.
Thioether Formation: The sulfanyl linkage is formed by reacting the benzothiazole derivative with a suitable thiol reagent.
Amide Bond Formation: The final step involves the coupling of the benzothiazole-thioether intermediate with 5-chloro-2-methylbenzoic acid to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine, chlorine, or nitrating mixtures (nitric acid and sulfuric acid) are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.
Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials, such as polymers or nanomaterials.
Organic Synthesis: It can serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Benzamide Derivatives: Compounds with similar benzamide groups, such as N-(2-chlorophenyl)benzamide.
Uniqueness
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide is unique due to its combination of a benzothiazole ring, a benzamide group, and a sulfanyl linkage
Properties
IUPAC Name |
4-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanylmethyl]-N-(5-chloro-2-methylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S2/c1-14-3-8-18(25)11-21(14)27-23(30)17-6-4-16(5-7-17)13-31-24-28-20-10-9-19(26-15(2)29)12-22(20)32-24/h3-12H,13H2,1-2H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESWYHIRSDNDHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NC4=C(S3)C=C(C=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.